molecular formula C13H15NO4 B8636987 n-Allyl-n-((benzyloxy)carbonyl)glycine CAS No. 71931-22-1

n-Allyl-n-((benzyloxy)carbonyl)glycine

Cat. No.: B8636987
CAS No.: 71931-22-1
M. Wt: 249.26 g/mol
InChI Key: CNDHJMGLYTXBGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

n-Allyl-n-((benzyloxy)carbonyl)glycine is a compound that belongs to the class of N-acylglycines It is characterized by the presence of an allyl group and a benzyloxycarbonyl group attached to the glycine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

n-Allyl-n-((benzyloxy)carbonyl)glycine can be synthesized through a series of chemical reactions. One common method involves the reaction of glycine with benzyloxycarbonyl chloride to form N-benzyloxycarbonylglycine. This intermediate is then reacted with allyl bromide in the presence of a base, such as sodium hydroxide, to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

n-Allyl-n-((benzyloxy)carbonyl)glycine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

n-Allyl-n-((benzyloxy)carbonyl)glycine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.

    Industry: Utilized in the production of polymers and other materials

Mechanism of Action

The mechanism of action of n-Allyl-n-((benzyloxy)carbonyl)glycine involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites. The benzyloxycarbonyl group can be cleaved enzymatically, releasing the active compound that exerts its effects on the target pathways .

Comparison with Similar Compounds

Similar Compounds

    N-benzyloxycarbonylglycine: Lacks the allyl group but shares the benzyloxycarbonyl moiety.

    N-allylglycine: Contains the allyl group but lacks the benzyloxycarbonyl group.

    N-carbobenzoxyglycine: Another name for N-benzyloxycarbonylglycine.

Uniqueness

n-Allyl-n-((benzyloxy)carbonyl)glycine is unique due to the presence of both the allyl and benzyloxycarbonyl groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications .

Properties

CAS No.

71931-22-1

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

2-[phenylmethoxycarbonyl(prop-2-enyl)amino]acetic acid

InChI

InChI=1S/C13H15NO4/c1-2-8-14(9-12(15)16)13(17)18-10-11-6-4-3-5-7-11/h2-7H,1,8-10H2,(H,15,16)

InChI Key

CNDHJMGLYTXBGV-UHFFFAOYSA-N

Canonical SMILES

C=CCN(CC(=O)O)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

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